molecular formula C12H22O10 B191948 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose CAS No. 17074-02-1

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose

Cat. No.: B191948
CAS No.: 17074-02-1
M. Wt: 326.3 g/mol
InChI Key: BQEBASLZIGFWEU-YMKBBEOCSA-N
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Description

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is a disaccharide composed of glucose and rhamnose. It is commonly found in certain flavonoids, particularly in citrus fruits. This compound is known for its role in the formation of glycosides, which are compounds where a sugar is bound to a non-carbohydrate moiety, often contributing to the bioactivity of the parent compound .

Scientific Research Applications

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose has a wide range of applications in scientific research:

Safety and Hazards

Neohesperidose is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neohesperidose typically involves the enzymatic or chemical glycosylation of glucose and rhamnose. Enzymatic methods often use glycosyltransferases, which facilitate the transfer of sugar moieties to specific acceptor molecules under mild conditions. Chemical synthesis may involve the use of protecting groups to ensure the selective formation of the glycosidic bond .

Industrial Production Methods

Industrial production of neohesperidose often leverages biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to scale up production .

Chemical Reactions Analysis

Types of Reactions

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include uronic acids, sugar alcohols, and various glycoside derivatives .

Mechanism of Action

The mechanism of action of neohesperidose largely depends on its role as a part of glycosides. These compounds can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, neohesperidose-containing flavonoids can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is unique due to its specific combination of glucose and rhamnose, which imparts distinct properties to the glycosides it forms. This uniqueness is reflected in the bioactivity and stability of neohesperidose-containing compounds .

Properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7-,8+,9+,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBASLZIGFWEU-YMKBBEOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17074-02-1
Record name Neohesperidose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17074-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017074021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Reactant of Route 2
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Reactant of Route 3
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Reactant of Route 4
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Reactant of Route 5
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Reactant of Route 6
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Customer
Q & A

Q1: What is the molecular formula and weight of neohesperidose?

A1: Neohesperidose has a molecular formula of C12H22O10 and a molecular weight of 326.3 g/mol.

Q2: How is neohesperidose structured?

A2: Neohesperidose is a disaccharide composed of rhamnose and glucose. Specifically, it's an α-1,2-linked glycoside: α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose. []

Q3: What are the key spectroscopic features of neohesperidose?

A3: NMR spectroscopy is crucial for neohesperidose characterization. Key features include distinct chemical shifts for the anomeric protons of both rhamnose and glucose units, allowing for the determination of the glycosidic linkage type (α or β). Additionally, 2D NMR techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity and stereochemistry of the sugar rings. [, ]

Q4: Can mass spectrometry differentiate neohesperidose from other disaccharides?

A4: Yes, mass spectrometry, particularly tandem MS (MS/MS), is highly effective in differentiating neohesperidose from other disaccharides like rutinose. Negative ion mode MS/MS generates distinct fragmentation patterns, allowing for the identification of the specific interglycosidic linkage (1→2 for neohesperidose, 1→6 for rutinose). []

Q5: Where is neohesperidose naturally found?

A5: Neohesperidose is commonly found in citrus fruits as a constituent of various flavonoid glycosides. It's particularly abundant in bitter oranges (Citrus aurantium) where it's found in neohesperidin. []

Q6: Can neohesperidose be obtained from natural sources?

A6: Yes, neohesperidose can be isolated from natural sources like citrus fruits. For instance, naringin, a flavonoid neohesperidoside abundant in grapefruits, can be subjected to controlled acidic hydrolysis to selectively cleave the terminal rhamnose linkage, yielding neohesperidose. []

Q7: Does neohesperidose exhibit any biological activities?

A7: Research suggests that neohesperidose itself may possess insulin-mimetic activity. Studies have shown that neohesperidose can stimulate glucose uptake in L6 cells, a model system for studying insulin action. This finding highlights the potential of neohesperidose and related compounds as potential therapeutic agents for diabetes. [, ]

Q8: How do structural modifications of flavonoid glycosides affect their taste?

A8: The type of disaccharide linked to the flavonoid aglycone significantly influences its taste. For example, hesperidin, a flavonoid rutinoside, is tasteless. In contrast, neohesperidin, which possesses neohesperidose, is intensely bitter. Interestingly, specific chemical modifications of the disaccharide moiety can dramatically alter the taste profile, as seen with hesperetin dihydrochalcone 4'-O-[2-O-(α-L-rhamnopyranosyl)-β-L-quinovoside], which is significantly sweeter than sucrose. []

Q9: How does the structure of neohesperidose relate to its potential for insulin-mimetic activity?

A9: While the precise mechanism of action of neohesperidose's insulin-mimetic activity is not fully understood, studies suggest that the disaccharide moiety itself is crucial for this activity. Modifications to the flavonoid aglycone portion have less impact, indicating that neohesperidose is the primary pharmacophore responsible for this biological effect. []

Q10: What are the common methods for analyzing neohesperidose?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry is routinely employed for the separation, identification, and quantification of neohesperidose, especially in complex mixtures like plant extracts. [, ]

Q11: Are there specific analytical methods to differentiate flavonoid glycosides based on the type of disaccharide present?

A11: Yes, tandem mass spectrometry (MS/MS) coupled with metal complexation techniques is highly effective. For instance, complexation with silver ions followed by CAD fragmentation can differentiate isomeric flavonoid diglycosides, including those containing rutinose versus neohesperidose. []

Q12: Can computational chemistry contribute to the study of neohesperidose and related compounds?

A12: Yes, computational methods like molecular dynamics (MD) simulations provide insights into the conformational flexibility of neohesperidose and its interactions with other molecules, such as enzymes or receptors. These simulations can help elucidate the relationship between structure and biological activity. []

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